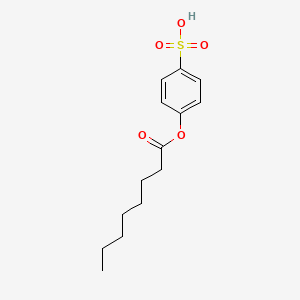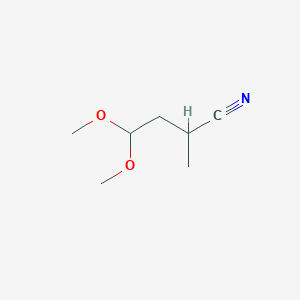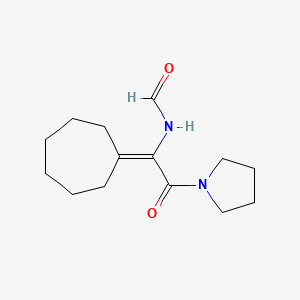![molecular formula C9H9ClN2O2S B14341728 ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid CAS No. 92979-80-1](/img/structure/B14341728.png)
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is an organic compound that features a hydrazone functional group attached to a chlorophenyl ring and a sulfanylacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound, such as thioglycolic acid, under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, modulating cellular processes.
相似化合物的比较
Similar Compounds
({[2-(4-Bromophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Similar structure with a bromine atom instead of chlorine.
({[2-(4-Methylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Contains a methyl group instead of chlorine.
({[2-(4-Nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Features a nitro group instead of chlorine.
Uniqueness
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to interact with specific molecular targets.
属性
CAS 编号 |
92979-80-1 |
|---|---|
分子式 |
C9H9ClN2O2S |
分子量 |
244.70 g/mol |
IUPAC 名称 |
2-[[(4-chlorophenyl)hydrazinylidene]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H9ClN2O2S/c10-7-1-3-8(4-2-7)12-11-6-15-5-9(13)14/h1-4,6,12H,5H2,(H,13,14) |
InChI 键 |
AGTFLIRITIEEPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN=CSCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)


![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)



![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
![Ethyl 6-[(E)-benzylideneamino]hexanoate](/img/structure/B14341729.png)

